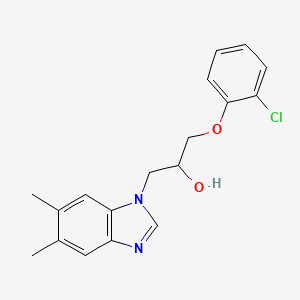
1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate, also known as 2C-E, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having a unique and profound psychedelic effect. Since then, 2C-E has gained popularity among recreational drug users and researchers alike due to its potent psychoactive properties and potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it binds to the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which may be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors such as dosage, route of administration, and individual differences in metabolism. Generally, the drug produces a range of perceptual and cognitive alterations such as visual hallucinations, altered sense of time, and changes in thought patterns. It may also cause physical effects such as increased heart rate, elevated blood pressure, and pupil dilation.
実験室実験の利点と制限
1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate has several advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for the use of smaller doses and reduces the amount of drug needed for experiments. Additionally, it has a relatively long duration of action, which may be useful for studying the long-term effects of psychoactive drugs. However, one limitation is its potential toxicity, which may make it difficult to use in certain types of experiments. Additionally, its psychoactive properties may make it difficult to control for confounding variables in behavioral studies.
将来の方向性
There are several potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the drug and its effects on the brain. Finally, there is a need for more research on the long-term effects of this compound use, particularly with regard to its potential neurotoxicity and impact on cognitive function.
合成法
The synthesis of 1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate involves the reaction of 2,5-dimethoxybenzaldehyde with 4-ethoxybenzylamine to form the intermediate 1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine. This intermediate is then treated with oxalic acid to produce this compound, which is the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
1-(2,5-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.C2H2O4/c1-4-27-20-7-5-18(6-8-20)16-23-11-13-24(14-12-23)17-19-15-21(25-2)9-10-22(19)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCSXGFZMWCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)


![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
